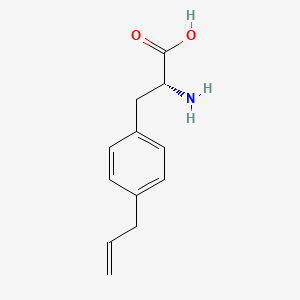

(r)-3-(4-Allylphenyl)-2-aminopropanoic acid

Description

(R)-3-(4-Allylphenyl)-2-aminopropanoic acid is a chiral amino acid derivative characterized by an allyl-substituted phenyl group at the β-position of the α-carbon backbone.

Key structural features:

- Chirality: The (R)-configuration at the α-carbon ensures stereoselective interactions in biological systems.

- Amino acid backbone: Enables incorporation into peptides or use as a building block for bioactive molecules.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-prop-2-enylphenyl)propanoic acid |

InChI |

InChI=1S/C12H15NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h2,4-7,11H,1,3,8,13H2,(H,14,15)/t11-/m1/s1 |

InChI Key |

AAUWMFOSLYKWPH-LLVKDONJSA-N |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)C[C@H](C(=O)O)N |

Canonical SMILES |

C=CCC1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Allylphenyl)-2-aminopropanoic acid typically involves asymmetric catalysis. One common method is the hydrofunctionalisation and difunctionalisation of dienes, allenes, and alkynes. These reactions are promoted by various metal complexes modified with chiral ligands or chiral organocatalysts . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-3-(4-Allylphenyl)-2-aminopropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Allylphenyl)-2-aminopropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-3-(4-Allylphenyl)-2-aminopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of ®-3-(4-Allylphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may play a role in binding to the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes critical comparisons with related compounds:

Key Comparative Insights

Antimicrobial Activity

- Sulfur-rich analogs: Compounds like 3-(allyltrisulfanyl)-2-aminopropanoic acid exhibit potent antimicrobial activity due to polysulfide chains, which disrupt microbial membranes . In contrast, the allylphenyl group in the target compound may rely on hydrophobic interactions for similar effects, though direct evidence is lacking.

- Thio-DAP and Oxa-DAP : These derivatives () replace the allylphenyl group with heterocyclic thiazolyl/oxazolyl moieties, targeting bacterial enzymes. Their specificity highlights how substituent choice directs mechanistic pathways .

Solubility and Stability

- Tetrazine-containing analog (): The polar tetrazine group enhances water solubility, enabling applications in aqueous biological systems. The allylphenyl group’s hydrophobicity may limit solubility, necessitating formulation adjustments for in vivo use.

- Isoalliin (): Limited natural abundance and synthetic challenges contrast with the presumably more accessible synthesis of the target compound.

Biological Activity

(R)-3-(4-Allylphenyl)-2-aminopropanoic acid, also known as a non-canonical amino acid, has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article will delve into its biological activities, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C12H15NO2

- Molecular Weight : 221.25 g/mol

- IUPAC Name : (R)-3-(4-allylphenyl)-2-aminopropanoic acid

Research indicates that (R)-3-(4-Allylphenyl)-2-aminopropanoic acid may exert its biological effects through several mechanisms:

- Neuroprotective Effects : It has been shown to decrease apoptosis in neuronal cells, thereby enhancing neuronal viability under ischemic conditions. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

- Anticancer Activity : The compound exhibits promising anticancer properties, particularly against triple-negative breast cancer and glioblastoma. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Ischemic Injury

A study evaluated the neuroprotective effects of (R)-3-(4-Allylphenyl)-2-aminopropanoic acid in vitro using neuronal cultures subjected to ischemic conditions. The results indicated a significant reduction in apoptotic markers and an increase in cell survival rates compared to controls, suggesting its potential as a therapeutic agent for stroke and other ischemic injuries .

Case Study 2: Anticancer Efficacy

In a series of experiments involving triple-negative breast cancer cells, (R)-3-(4-Allylphenyl)-2-aminopropanoic acid was administered at varying concentrations. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a lead compound for developing new anticancer therapies .

Research Findings

Recent studies have focused on the synthesis of various derivatives of (R)-3-(4-Allylphenyl)-2-aminopropanoic acid to enhance its biological activity. Modifications aimed at increasing solubility and bioavailability have shown promising results in preclinical models.

Table 2: Derivatives and Their Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.